molecular formula C8H6N2O2 B026865 1H-Indazole-3-carboxylic acid CAS No. 4498-67-3

1H-Indazole-3-carboxylic acid

Cat. No. B026865
M. Wt: 162.15 g/mol
InChI Key: BHXVYTQDWMQVBI-UHFFFAOYSA-N
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Patent
US07790761B2

Procedure details

Isatin (10 g, 0.067 mol) was added to a solution of NaOH (2.8 g, 0.07 mol) in H2O (44 mL) at 50° C. The stirred clear solution was cooled to 0° C. and a solution of sodium nitrite (4.69 g, 0.067 mol) in H2O (17 mL) was added and stirring continued. A solution of concentrated H2SO4 (12.9 g) in H2O (136 mL) was cooled to 0° C. and added dropwise to the reaction mixture in such a way that the dropper was below the level of the reaction mixture. Stirring was continued for 15 min and a cooled solution of tin(II) chloride dihydrate (36.7 g, 0.16 mol) in concentrated HCl (58 mL) was added over 20 min. The reaction mixture was stirred for 1 h and the orange solid was filtered then heated in H2O at 100° C. The insoluble solids were removed by filtration and the product crystallised from the solution affording the title compound as a yellow solid (3.4 g, 31%). Mp 261-263° C. d, lit 260-261° C. v.Auwers, Dereser Chem. Ber. 1919, 52, 1343. 1H NMR (300 MHz, DMSO-d6) ppm 7.26-7.31 (m, 1H), 7.40-7.46 (m, 1H), 7.63-7.66 (m, 1H), 8.08-8.10 (m, 1H), 12.95 (s, 1H), 13.80 (s, 1H). MS(EI) m/z 162 [M+].
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.9 g
Type
reactant
Reaction Step Three
Name
Quantity
136 mL
Type
solvent
Reaction Step Three
Quantity
36.7 g
Type
reactant
Reaction Step Four
Name
Quantity
58 mL
Type
solvent
Reaction Step Four
Yield
31%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=O.[OH-:12].[Na+].[N:14]([O-])=O.[Na+].OS(O)(=O)=O.[OH2:23].O.[Sn](Cl)Cl>O.Cl>[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]([C:2]([OH:23])=[O:12])=[N:14]1 |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
44 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12.9 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
136 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
36.7 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
58 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the reaction mixture in such a way that the dropper
STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the orange solid was filtered
TEMPERATURE
Type
TEMPERATURE
Details
then heated in H2O at 100° C
CUSTOM
Type
CUSTOM
Details
The insoluble solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the product crystallised from the solution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1N=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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